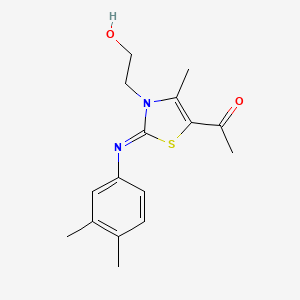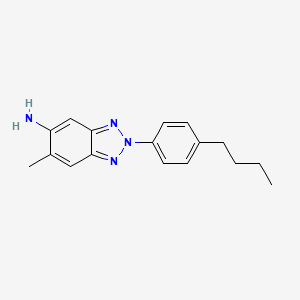![molecular formula C15H28BNO4 B2437900 Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate CAS No. 1648929-99-0](/img/structure/B2437900.png)
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate” is a complex organic compound. It contains a carbamate group (N-CO-O), a tert-butyl group, a prop-2-enyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the carbamate group and the introduction of the dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dioxaborolane group would likely introduce a degree of three-dimensionality to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbamate and dioxaborolane groups. The carbamate group could potentially undergo hydrolysis, while the boron atom in the dioxaborolane group could participate in various organometallic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carbamate group could potentially increase its polarity .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate” (EN300-1588628), focusing on six unique applications:
Organic Synthesis
EN300-1588628 is widely used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science . The compound’s boronate ester group facilitates the formation of complex molecular structures, making it invaluable in synthetic chemistry.
Medicinal Chemistry
In medicinal chemistry, EN300-1588628 serves as a building block for the development of new drugs. Its ability to participate in cross-coupling reactions allows for the creation of diverse molecular scaffolds that can be optimized for biological activity. This versatility is particularly useful in the design and synthesis of potential therapeutic agents targeting various diseases .
Material Science
EN300-1588628 is also utilized in the field of material science for the development of advanced materials. Its incorporation into polymer backbones can enhance the properties of materials, such as thermal stability, mechanical strength, and electronic properties. This makes it a valuable component in the creation of high-performance polymers and other advanced materials .
Agricultural Chemistry
In agricultural chemistry, EN300-1588628 is used to synthesize agrochemicals, including herbicides, insecticides, and fungicides. The compound’s ability to form stable carbon-carbon bonds allows for the creation of complex molecules that can effectively target pests and diseases, improving crop yields and agricultural productivity .
Catalysis
EN300-1588628 is employed as a ligand in catalytic processes. Its boronate ester group can coordinate with metal centers, enhancing the efficiency and selectivity of catalytic reactions. This application is particularly important in industrial processes where efficient catalysis can lead to significant cost savings and reduced environmental impact .
Pharmaceutical Development
In pharmaceutical development, EN300-1588628 is used in the synthesis of active pharmaceutical ingredients (APIs). Its role in forming complex molecular structures is crucial for the development of new drugs with improved efficacy and safety profiles. This application underscores its importance in the pharmaceutical industry .
Bioconjugation
EN300-1588628 is also used in bioconjugation techniques, where it helps link biomolecules such as proteins, nucleic acids, and small molecules. This application is vital in the development of diagnostic tools, therapeutic agents, and research probes, enabling the study and manipulation of biological systems .
Environmental Chemistry
In environmental chemistry, EN300-1588628 is used to develop sensors and remediation agents. Its ability to form stable complexes with various pollutants makes it useful in detecting and removing contaminants from the environment, contributing to environmental protection and sustainability.
These applications highlight the versatility and importance of EN300-1588628 in various scientific research fields. Its unique chemical properties make it a valuable tool for advancing knowledge and technology across multiple disciplines.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 : Source 8
作用機序
Mode of Action
It contains a boronate functional group, which is often involved in the formation of covalent bonds with biological targets . This suggests that EN300-1588628 may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Pharmacokinetics
The pharmacokinetic properties of EN300-1588628, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
As research progresses, it will be important to investigate how this compound affects cellular processes and molecular interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-1588628. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
特性
IUPAC Name |
tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-11(10-17(9)12(18)19-13(2,3)4)16-20-14(5,6)15(7,8)21-16/h1,10H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWVVWYJTWTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
CAS RN |
1648929-99-0 |
Source


|
| Record name | tert-butyl N-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[4-(2-formylphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B2437818.png)
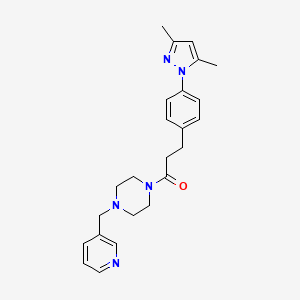
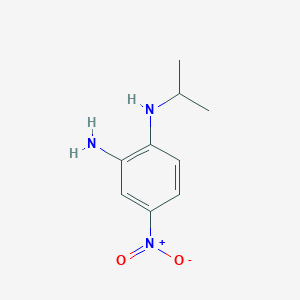
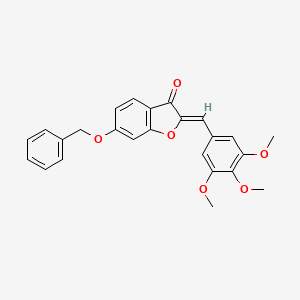
![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)
![3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B2437826.png)

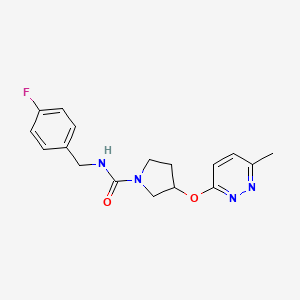

![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)
![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)
